Journal Name:Journal of Chromatographic Science
Journal ISSN:0021-9665
IF:1.555
Journal Website:http://www.j-chrom-sci.com/
Year of Origin:1969
Publisher:Oxford University Press
Number of Articles Per Year:114
Publishing Cycle:Monthly
OA or Not:Not
Journal of Chromatographic Science ( IF 1.555 ) Pub Date: 2023-07-06 , DOI: 10.1021/acs.est.2c09676
Addressing our climate urgency requires various renewable and low-carbon technologies, which often contain critical materials that face potential supply risks. Existing studies on the critical material implications of green transition have used various methodologies, each with pros and cons in providing a system understanding. Here, we integrated the dynamic material flow analysis and input–output modeling principles in an integrated multi-regional waste input–output model to assess the demand–supply balance and recycling potentials for cobalt, lithium, neodymium, and dysprosium under various energy scenarios projected to 2050. We show that although all four critical materials are likely to face strong growth in annual demand (as high as a factor of 25 compared to the 2015 level), only cobalt has a higher cumulative demand by 2050 than the known reserves. Nevertheless, considering the sheer scale of demand increase and long lead time of opening or expanding new mines, recycling efforts are urgently needed to supplement primary supply toward global green transition. This model integration is proven useful and can be extended to more critical materials and green technologies.
Journal of Chromatographic Science ( IF 1.555 ) Pub Date: 2023-07-14 , DOI: 10.1021/acs.est.3c02238
Exposure to air pollution is a leading risk factor for disease and premature death, but technologies for assessing personal exposure to particulate and gaseous air pollutants, including the timing and location of such exposures, are limited. We developed a small, quiet, wearable monitor, called the AirPen, to quantify personal exposures to fine particulate matter (PM2.5) and volatile organic compounds (VOCs). The AirPen combines physical sample collection (PM onto a filter and VOCs onto a sorbent tube) with a suite of low-cost sensors (for PM, VOCs, temperature, pressure, humidity, light intensity, location, and motion). We validated the AirPen against conventional personal sampling equipment in the laboratory and then conducted a field study to measure at-work and away-from-work exposures to PM2.5 and VOCs among employees at an agricultural facility in Colorado, USA. The resultant sampling and sensor data indicated that personal exposures to benzene, toluene, ethylbenzene, and xylenes were dominated by a specific workplace location. These results illustrate how the AirPen can be used to advance our understanding of personal exposure to air pollution as a function of time, location, source, and activity, even in the absence of detailed activity diary data.
Journal of Chromatographic Science ( IF 1.555 ) Pub Date: 2023-07-11 , DOI: 10.1021/acs.est.3c01899
The widely used biofilm process in advanced wastewater treatment is currently challenged by numerous exotic emerging pollutants (EPs), and the underlying principle of the challenge is the adaptive evolution laws of biofilm under EP stress. However, there is still a knowledge gap in exploration of the biofilm adaptive evolution theory. Herein, we comprehensively analyzed the morphological variation, community succession, and assembly mechanism of biofilms to report the mechanism underlying their adaptive evolution under sulfamethoxazole and carbamazepine stress for the first time. The ecological role of the dominant species was driven as a pioneer and assembly hub by EP stress, and the deterministic processes indicated the functional basis of the transformation. In addition, the characteristic responses of dispersal limitation and homogenizing dispersal adequately revealed the assembly pathways in adaptive evolution and the resulting structural variation. Therefore, the “interfacial exposure–structural variation–mass transfer feedback” mechanism was inferred to underly the adaptive evolution process of biofilms. Overall, this study highlighted the internal drivers of the adaptive evolution of the biofilm at the phylogenetic level and deepened our understanding of the mechanism of biofilm development under EP stress in advanced wastewater purification.
Journal of Chromatographic Science ( IF 1.555 ) Pub Date: 2023-07-07 , DOI: 10.1021/acs.est.3c00771
As disinfection byproducts (DBPs) are ubiquitous sources of chemical exposure in disinfected drinking water, identifying unknown DBPs, especially unknown drivers of toxicity, is one of the major challenges in the safe supply of drinking water. While >700 low-molecular-weight DBPs have been identified, the molecular composition of high-molecular-weight DBPs remains poorly understood. Moreover, due to the absence of chemical standards for most DBPs, it is difficult to assess toxicity contributions for new DBPs identified. Based on effect-directed analysis, this study combined predictive cytotoxicity and quantitative genotoxicity analyses and Fourier transform ion cyclotron resonance mass spectrometry (21 T FT-ICR-MS) identification to resolve molecular weight fractions that induce toxicity in chloraminated and chlorinated drinking waters, along with the molecular composition of these DBP drivers. Fractionation using ultrafiltration membranes allowed the investigation of 5 kD molecular weight fractions. Thiol reactivity based predictive cytotoxicity and single-cell gel electrophoresis based genotoxicity assays revealed that the CHOCl2 ≫ CHOCl3. Interestingly, more high-molecular-weight CHOCl1–3 DBPs were identified in the chloraminated vs chlorinated waters. This may be due to slower reactions of NH2Cl. Most of the DBPs formed in chloraminated waters were composed of high-molecular-weight Cl-DBPs (up to 1 kD) rather than known low-molecular-weight DBPs. Moreover, with the increase of chlorine number in the high-molecular-weight DBPs detected, the O/C ratio exhibited an increasing trend, while the modified aromaticity index (AImod) showed an opposite trend. In drinking water treatment processes, the removal of natural organic matter fractions with high O/C ratio and high AImod value should be strengthened to minimize the formation of known and unknown DBPs.
Journal of Chromatographic Science ( IF 1.555 ) Pub Date: 2023-07-10 , DOI: 10.1021/acs.est.3c00364
Anaerobic bacteria transform aromatic halides through reductive dehalogenation. This dehalorespiration is catalyzed by the supernucleophilic coenzyme vitamin B12, cob(I)alamin, in reductive dehalogenases. So far, the underlying inner-sphere electron transfer (ET) mechanism has been discussed controversially. In the present study, all 36 chloro-, bromo-, and fluorobenzenes and full-size cobalamin are analyzed at the quantum chemical density functional theory level with respect to a wide range of theoretically possible inner-sphere ET mechanisms. The calculated reaction free energies within the framework of CoI···X (X = F, Cl, and Br) attack rule out most of the inner-sphere pathways. The only route with feasible energetics is a proton-coupled two-ET mechanism that involves a B12 side-chain tyrosine (modeled by phenol) as a proton donor. For 12 chlorobenzenes and 9 bromobenzenes with experimental data from Dehalococcoides mccartyi strain CBDB1, the newly proposed PC-TET mechanism successfully discriminates 16 of 17 active from 4 inactive substrates and correctly predicts the observed regiospecificity to 100%. Moreover, fluorobenzenes are predicted to be recalcitrant in agreement with experimental findings. Conceptually, based on the Bell–Evans–Polanyi principle, the computational approach provides novel mechanistic insights and may serve as a tool for predicting the energetic feasibility of reductive aromatic dehalogenation.
Journal of Chromatographic Science ( IF 1.555 ) Pub Date: 2023-07-14 , DOI: 10.1021/acs.est.2c09624
This study explored the response of NO3–-N bioreduction to Cr(VI) stress, including reduction efficiency and the pathways involved (denitrification and dissimilatory nitrate reduction to ammonium (DNRA)). Different response patterns of NO3–-N conversion were proposed under Cr(VI) suppress (0, 0.5, 5, 15, 30, 50, and 80 mg/L) by evaluating Cr(VI) dose dependence, toxicity accumulation, bioelectron behavior, and microbial community structure. Cr(VI) concentrations of >30 mg/L rapidly inhibited NO3–-N removal and immediately induced DNRA. However, denitrification completely dominated the NO3–-N reduction pathway at Cr(VI) concentrations of <15 mg/L. Therefore, 30 and 80 mg/L Cr(VI) (R4 and R6) were selected to explore the selection of the different NO3–-N removal pathways. The pathway of NO3–-N reduction at 30 mg/L Cr(VI) exhibited continuous adaptation, wherein the coexistence of denitrification (51.7%) and DNRA (13.6%) was achieved by regulating the distribution of denitrifiers (37.6%) and DNRA bacteria (32.8%). Comparatively, DNRA gradually replaced denitrification at 80 mg/L Cr(VI). The intracellular Cr(III) accumulation in R6 was 6.60-fold greater than in R4, causing more severe oxidant injury and cell death. The activated NO3–-N reduction pathway depended on the value of nitrite reductase activity/nitrate reductase activity, with 0.84–1.08 associated with DNRA activation and 1.48–1.57 with DNRA predominance. Although Cr(VI) increased microbial community richness and improved community structure stability, the inhibition or death of nitrogen-reducing microorganisms caused by Cr(VI) decreased NO3–-N reduction efficiency.
Journal of Chromatographic Science ( IF 1.555 ) Pub Date: 2023-07-10 , DOI: 10.1021/acs.est.3c02299
Plastic has been demonstrated to release nanoplastics (NPs) into the atmosphere under sunlight irradiation, posing a continuous health risk to the respiratory system. However, due to lack of reliable quantification methods, the occurrence and distribution of NPs in the atmosphere remain unclear. Polystyrene (PS) micro- and nanoplastics (MNPs) represent a crucial component of atmospheric MNPs. In this study, we proposed a simple and robust method for determining the concentration of atmospheric PS NPs using pyrolysis–gas chromatography–mass spectrometry (Py-GC/MS). Following active sampling, the filter membrane is directly ground and introduced into the Py-GC/MS system to quantify PS NPs. The proposed method demonstrates excellent reproducibility and high sensitivity, with a detection limit as low as down to 15 pg/m3 for PS NPs. By using this method, the occurrence of PS NPs in both indoor and outdoor atmospheres has been confirmed. Furthermore, the results showed that the abundance of outdoor PS NPs was significantly higher than that of indoor samples, and there was no significant difference in NP vertical distribution within a height of 28.6 m. This method can be applied for the routine monitoring of atmospheric PS NPs and for evaluating their risk to human health.
Journal of Chromatographic Science ( IF 1.555 ) Pub Date: 2023-07-13 , DOI: 10.1021/acs.est.3c03221
Ultrafine particles (<100 nm) in urban air are a serious health hazard not yet fully understood. Therefore, particle number concentration monitoring was recently included in the WHO air quality guidelines. At present, e.g., the EU regulates particle number only regarding the emissions of solid particles larger than 23 nm emitted by vehicles. The aim of this study was to examine the non-volatile fraction of sub-23 nm particles in a traffic-influenced urban environment. We measured the number concentration of particles larger than 1.4, 3, 10, and 23 nm in May 2018. Volatile compounds were thermally removed in the sampling line and the line losses were carefully determined. According to our results, the sub-23 nm particles dominated the non-volatile number concentrations. Additionally, based on the determined particle number emission factors, the traffic emissions of non-volatile sub-10 nm particles can be even 3 times higher than those of particles larger than 10 nm. Yet, only a fraction of urban sub-10 nm particles consisted of non-volatiles. Thus, while the results highlight the role of ultrafine particles in the traffic-influenced urban air, a careful consideration is needed in terms of future particle number standards to cover the varying factors affecting measured concentrations.
Journal of Chromatographic Science ( IF 1.555 ) Pub Date: 2023-07-06 , DOI: 10.1021/acs.est.3c00184
Methane (CH4) is a matter of environmental concern; however, global methane isotopologue data remain inadequate. This is due to the challenges posed by high-resolution testing technology and the need for larger sample volumes. Here, worldwide methane clumped isotope databases (n = 465) were compiled. We compared machine-learning (ML) models and used random forest (RF) to predict new Δ12CH2D2 distributions, which cover valuable and hard-to-replicate methane clumped isotope experimental data. Our RF model yields a reliable and continuous database including ruminants, acetoclastic methane, multiple pyrolysis, and controlled experiments. We showed the effectiveness of utilizing a new data set to quantify isotopologue fractionations in biogeochemical methane processes, as well as predicting the steady-state atmospheric methane clumped isotope composition (Δ13CH3D of +2.26 ± 0.71‰ and Δ12CH2D2 of +62.06 ± 4.42‰) with notable biological contributions. Our measured summer and winter water emitted gases (n = 6) demonstrated temperature-driven seasonal microbial community evolution determined by atmospheric clumped isotope temporal variations (Δ 13CH3D ∼ −0.91 ± 0.25 ‰ and Δ12CH2D2 ∼ +3.86 ± 0.84 ‰), which in turn is relevant for future models quantifying the contribution of methane sources and sinks. Predicting clumped isotopologues translates our methane geochemical understanding into quantifiable variables for modeling that can continue to improve predictions and potentially inform global greenhouse gas emissions and mitigation policy.
Journal of Chromatographic Science ( IF 1.555 ) Pub Date: 2023-07-05 , DOI: 10.1021/acs.est.3c01048
Soot from jet fuel combustion in aircraft engines contributes to global warming through the formation of contrail cirrus clouds that make up to 56% of the total radiative forcing from aviation. Here, the elimination of such emissions is explored through N2 injection (containing 0–25 vol % O2) at the exhaust of enclosed spray combustion of jet fuel that nicely emulates aircraft soot emissions. It is shown that injecting N2 containing 5 vol % of O2 enhances the formation of polyaromatic hydrocarbons (PAHs) that adsorb on the surface of soot. This increases soot number density and volume fraction by 25 and 80%, respectively. However, further increasing the O2 concentration to 20 or 25 vol % enhances oxidation and nearly eliminates soot emissions from jet fuel spray combustion, reducing the soot number density and volume fraction by 87.3 or 95.4 and 98.3 or 99.6%, respectively. So, a judicious injection of air just after the aircraft engine exhaust can drastically reduce soot emissions and halve the radiative forcing due to aviation, as shown by soot mobility, X-ray diffraction, Raman spectroscopy, nitrogen adsorption, microscopy, and thermogravimetric analysis (for the organic to total carbon ratio) measurements.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | BIOCHEMICAL RESEARCH METHODS 生化研究方法4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
3.30 | 49 | Science Citation Index Science Citation Index Expanded | Not |
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